(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate
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Overview
Description
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a phenyl group, and a fluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as N-hydroxysuccinimide esters and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate): This compound shares a similar pyrrolidinone structure but differs in its functional groups and overall molecular composition.
Ethyl 2-oxo-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarboxylate: Another compound with a pyrrolidinone ring, but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
What sets (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate apart is its combination of a pyrrolidinone ring with a fluorophenyl group, providing unique reactivity and potential applications. This structural uniqueness allows it to interact with specific molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12(13-7-9-14(20)10-8-13)22-23-19(21)27-16-11-17(25)24(18(16)26)15-5-3-2-4-6-15/h2-10,16H,11H2,1H3,(H2,21,23)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAPKTHDYIRESG-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC=C2)/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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